Cas no 1626337-92-5 (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine)

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine is a boronic ester derivative of isoquinoline, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include stability under ambient conditions, making it suitable for storage and handling. The dioxaborolane moiety enhances reactivity in Suzuki-Miyaura cross-coupling reactions, enabling efficient C-C bond formation for complex molecule construction. The amino group at the 1-position offers additional functionalization potential, broadening its utility in medicinal chemistry. This compound is particularly valuable for synthesizing heterocyclic scaffolds with applications in drug discovery and materials science. High purity and consistent performance ensure reliable results in demanding synthetic workflows.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine structure
1626337-92-5 structure
Product Name:5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
CAS No:1626337-92-5
MF:C15H19BN2O2
MW:270.134563684464
CID:5296018
Update Time:2026-03-10

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Isoquinolinamine, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
    • Inchi: 1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11-10(12)8-9-18-13(11)17/h5-9H,1-4H3,(H2,17,18)
    • InChI Key: HRCTZGROBJCMCL-UHFFFAOYSA-N
    • SMILES: C1(N)C2=C(C(B3OC(C)(C)C(C)(C)O3)=CC=C2)C=CN=1

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2562-100MG
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
1626337-92-5 95%
100MG
¥ 1,333.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2562-250MG
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
1626337-92-5 95%
250MG
¥ 2,125.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2562-500MG
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
1626337-92-5 95%
500MG
¥ 3,544.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2562-1G
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
1626337-92-5 95%
1g
¥ 5,313.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2562-5G
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
1626337-92-5 95%
5g
¥ 15,939.00 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1439665-100mg
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
1626337-92-5 98%
100mg
¥2181 2023-04-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1439665-250mg
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
1626337-92-5 98%
250mg
¥3245 2023-04-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1439665-500mg
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
1626337-92-5 98%
500mg
¥5412 2023-04-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1439665-1g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
1626337-92-5 98%
1g
¥6955 2023-04-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1439665-5g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
1626337-92-5 98%
5g
¥22604 2023-04-10

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1626337-92-5)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
Order Number:A1067784
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:38
Price ($):703.0
Email:sales@amadischem.com

Additional information on 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine

Comprehensive Overview of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine (CAS No. 1626337-92-5)

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine is a highly specialized boron-containing compound with significant applications in pharmaceutical research, organic synthesis, and material science. Its CAS No. 1626337-92-5 uniquely identifies this molecule, which features a dioxaborolane moiety coupled with an isoquinoline amine structure. This combination makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in drug discovery and advanced material development.

The growing interest in boronic acid derivatives like this compound stems from their versatility in medicinal chemistry and bioconjugation. Researchers frequently search for "isoquinoline boronates" or "amine-functionalized dioxaborolanes" due to their role in creating targeted therapeutics and fluorescent probes. The tetramethyl dioxaborolane group enhances stability while maintaining reactivity, addressing common challenges in handling air-sensitive organoboron compounds.

Recent advancements in cancer drug development have spotlighted compounds with isoquinoline scaffolds, as they exhibit promising interactions with biological targets. The 1-amino substitution on this molecule provides a handle for further derivatization, making it attractive for designing kinase inhibitors or PROTAC degraders – two hot topics in current drug discovery forums. Analytical techniques like HPLC purity analysis and NMR characterization are critical for quality control when working with this material.

In material science, the compound's electron-deficient isoquinoline core combined with its boron ester functionality enables applications in organic electronics. Researchers exploring "n-type organic semiconductors" or "boron-doped conjugated polymers" may find this chemical particularly relevant. Its balanced lipophilicity (logP ~2.8) and molecular weight (MW: 273.13 g/mol) make it suitable for small-molecule screening libraries.

The synthetic route to CAS 1626337-92-5 typically involves palladium-catalyzed borylation of protected isoquinoline precursors, followed by deprotection to reveal the primary amine. Storage recommendations include argon atmosphere at -20°C to prevent hydrolysis of the boronate ester. When handling, standard laboratory safety protocols for non-hazardous solids apply, though its dust control should be managed properly.

Emerging trends show increased demand for such functionalized heterocyclic boronic esters in high-throughput screening and DNA-encoded library technologies. The compound's crystallinity and solubility profile (soluble in DMSO, DMF; sparingly soluble in methanol) facilitate its use in automated chemical biology platforms. Patent literature reveals derivatives of this structure in applications ranging from optical materials to enzyme modulators.

For analytical chemists, key characterization data includes: 1H NMR (δ 8.5-6.5 ppm for aromatic protons), 13C NMR (characteristic quaternary boron-carbon peak at ~85 ppm), and HRMS confirmation. The boron-11 NMR signal typically appears around 30 ppm, verifying the intact dioxaborolane ring. Purity specifications often require ≥95% by HPLC-UV at 254 nm, with particular attention to deborylated byproducts.

Future research directions may explore this compound's potential in biorthogonal chemistry or as a building block for covalent inhibitors. Its structural analogs are being investigated for PET tracer development, leveraging the boron-10 isotope for neutron capture applications. The scientific community continues to discover novel applications for such multifunctional boron heterocycles, ensuring sustained interest in this chemical space.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1626337-92-5)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-amine
A1067784
Purity:99%
Quantity:1g
Price ($):703.0
Email